3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione
- **3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific structural features, such as the thienopyrimidine core and the presence of both chlorophenyl and fluorophenyl groups. These structural elements may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H20ClFN4O3S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20ClFN4O3S/c25-16-4-3-5-17(14-16)30-23(32)22-20(8-13-34-22)29(24(30)33)15-21(31)28-11-9-27(10-12-28)19-7-2-1-6-18(19)26/h1-8,13-14H,9-12,15H2 |
InChI Key |
GWQZYXYLKUKWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4 |
Origin of Product |
United States |
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